5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Overview
Description
5-Methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound features a pyrazole ring fused to a triazolopyrimidine core, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting with the construction of the pyrazole ring followed by the formation of the triazolopyrimidine core. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.
Cyclization Reactions: Cyclization reactions are employed to form the triazolopyrimidine core, often using reagents like hydrazine hydrate and carboxylic acids.
Substitution Reactions: Substitution reactions are used to introduce the methyl group at the desired positions on the pyrazole and triazolopyrimidine rings.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation Reactions: Oxidation can occur at the methyl groups or other substituents, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution Reactions: Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer. Industry: Its unique chemical structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Pyrazole Derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Triazolopyrimidines: These compounds have a similar core structure and are used in various pharmaceutical applications.
Methylated Heterocycles: Compounds with methyl groups at similar positions on heterocyclic rings.
Uniqueness: 5-Methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern and the combination of pyrazole and triazolopyrimidine rings, which contribute to its unique chemical and biological properties.
This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.
Properties
IUPAC Name |
5-methyl-7-(1-methylpyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7O/c1-6-8(10(12)19)9(7-3-14-17(2)4-7)18-11(16-6)13-5-15-18/h3-5,9H,1-2H3,(H2,12,19)(H,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYGFKYOUOLJOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CN(N=C3)C)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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